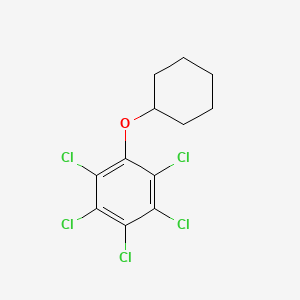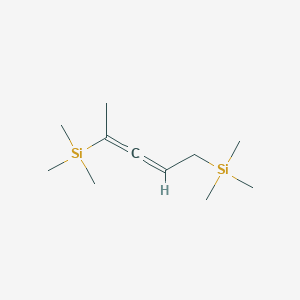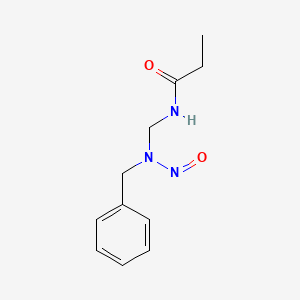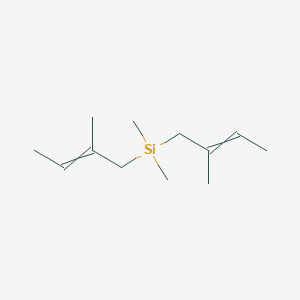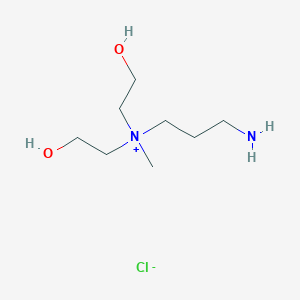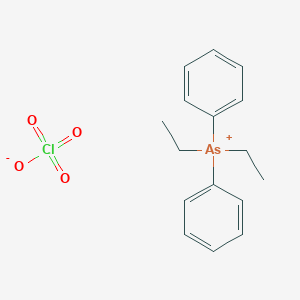
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to an oxygen atom within a cyclic framework. This compound is notable for its stability and resistance to oxidation and hydrolysis, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane typically involves the reaction of hexamethylcyclotrisiloxane with ethylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Functionalized siloxanes with different substituents replacing the original groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants, as well as in the formulation of specialty polymers.
Wirkmechanismus
The mechanism by which 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane exerts its effects is primarily related to its ability to form stable bonds with various substrates. The silicon-oxygen bond within the compound is highly resistant to cleavage, providing durability and resistance to environmental degradation. This stability is crucial for its applications in harsh conditions, such as in industrial processes or biomedical devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylcyclotrisiloxane: A precursor in the synthesis of 5-Ethyl-2,2,3,3,4,4-hexamethyl-1,2-oxasilolane, known for its cyclic structure and stability.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with similar stability and applications in the production of silicone polymers.
Trimethylsilanol: A simpler organosilicon compound used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
This compound stands out due to its specific combination of ethyl and methyl groups, which impart unique chemical properties such as enhanced hydrophobicity and thermal stability. These characteristics make it particularly valuable in applications requiring long-term durability and resistance to environmental factors.
Eigenschaften
CAS-Nummer |
64588-35-8 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
5-ethyl-2,2,3,3,4,4-hexamethyloxasilolane |
InChI |
InChI=1S/C11H24OSi/c1-8-9-10(2,3)11(4,5)13(6,7)12-9/h9H,8H2,1-7H3 |
InChI-Schlüssel |
ZWPMNWHWVPPGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C([Si](O1)(C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)

